Regioisomeric Lipophilicity: 4-Bromo-5-methylthiazole (XLogP3=2.40) vs. 5-Bromo-4-methylthiazole (LogP=2.21)
The target compound exhibits an XLogP3 of 2.40 , whereas the regioisomeric 5-bromo-4-methylthiazole (CAS 111600-83-0) has a reported LogP of 2.21 . The 0.19 unit higher lipophilicity of the target compound, derived from its specific bromine/methyl substitution pattern, can influence compound partitioning, membrane permeability, and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.40 |
| Comparator Or Baseline | 5-Bromo-4-methylthiazole: LogP = 2.21 |
| Quantified Difference | ΔLogP = 0.19 (Target compound is more lipophilic) |
| Conditions | Predicted values from vendor databases and Chemsrc |
Why This Matters
For medicinal chemistry programs, a LogP difference of ~0.2 units can significantly alter predicted in vitro ADME parameters and influence compound prioritization in lead optimization.
